molecular formula C11H10F3NO B1438206 4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile CAS No. 1094436-68-6

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile

Cat. No. B1438206
M. Wt: 229.2 g/mol
InChI Key: ILTGRWJQZVGCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile, also known as 4-PO-TMB, is a trifluoromethylated benzonitrile derivative that has recently been studied for its potential as an organic chemical reagent and pharmaceutical. 4-PO-TMB has been found to be a useful reagent in a variety of chemical reactions, such as oxidative transformations, cycloadditions, and photochemical reactions. It has also been studied for its potential use in the synthesis of pharmaceuticals, as it could potentially be used as a drug delivery system.

Scientific Research Applications

Dermatological Applications

One study focused on the rational design and synthesis of a novel, nonsteroidal androgen receptor antagonist for dermatological applications such as sebum control and treatment of androgenetic alopecia. This compound exhibited potent, selective activity and reduced the risk of systemic side effects due to its rapid metabolism (Li et al., 2008).

Spectroelectrochemical Properties

Another study synthesized new compounds with peripherally tetra-substituted phthalocyanine bearing a similar trifluoromethylbenzyl group. These compounds were characterized for their electrochemical and spectroelectrochemical properties, showing potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).

High Voltage Lithium Ion Batteries

A novel application in energy storage was identified where 4-(Trifluoromethyl)-benzonitrile was used as an electrolyte additive for high voltage lithium ion batteries. This addition significantly improved the cyclic stability and capacity retention of the battery, highlighting the compound's utility in enhancing battery performance (Huang et al., 2014).

Intermediate for Pharmaceutical Synthesis

The synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile as an intermediate for bicalutamide, a pharmaceutical, was developed through an environmentally friendly method. This intermediate plays a crucial role in the synthesis process, demonstrating the chemical's importance in pharmaceutical manufacturing (Zhang Tong-bin, 2012).

Liquid Crystalline Behavior and Photophysical Properties

A study synthesized luminescent compounds with structures containing methoxy pyridine, benzonitrile, and alkoxy benzene to investigate their liquid crystalline behavior and photophysical properties. These compounds, characterized by spectral techniques, showed potential as mesogens and blue-emitting materials, indicating their application in display technologies (Ahipa et al., 2014).

properties

IUPAC Name

4-propan-2-yloxy-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-7(2)16-9-4-3-8(6-15)10(5-9)11(12,13)14/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTGRWJQZVGCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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